molecular formula C22H24N2O3S B5116812 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B5116812
M. Wt: 396.5 g/mol
InChI Key: VWHVVJPEIPHZPN-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists work by activating the peroxisome proliferator-activated receptor gamma (this compoundγ), which is a nuclear receptor that regulates gene expression. Activation of this compoundγ leads to increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. This compound is a selective this compoundγ agonist that has been shown to activate this compoundγ and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
Research has shown that this compoundγ agonists, including this compound, can have several biochemical and physiological effects. These include:
- Improved insulin sensitivity: this compoundγ agonists can improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance.
- Reduced inflammation: this compoundγ agonists can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Inhibition of cancer cell growth: this compoundγ agonists can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its selectivity for this compoundγ and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
- Investigating its potential therapeutic effects in other diseases, such as Alzheimer's disease and cardiovascular disease.
- Developing more selective this compoundγ agonists with fewer side effects.
- Investigating its potential use in combination with other drugs for synergistic effects.
- Investigating its potential as a preventive therapy for diseases such as diabetes and cancer.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. Its mechanism of action involves activation of this compoundγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, there are several future directions for research to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps. The starting material is 2-bromo-1-(tetrahydro-2-furanylmethyl)benzene, which is reacted with 2-mercaptoacetic acid to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetyl chloride. The final step involves reacting this intermediate with 3-benzyl-4-oxothiazolidine-2-carboxylic acid to form this compound.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. Research has shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. This compound has been used in scientific research to investigate its potential therapeutic effects in these diseases.

Properties

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-20-15-28-22(24(20)14-16-5-2-1-3-6-16)18-10-8-17(9-11-18)21(26)23-13-19-7-4-12-27-19/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHVVJPEIPHZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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